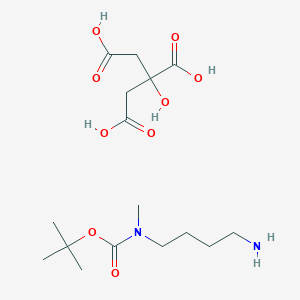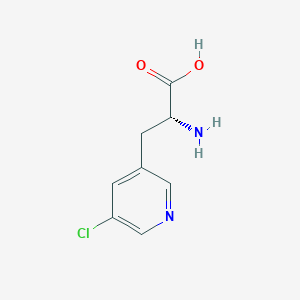
(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is a chiral amino acid derivative that features a pyridine ring substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative, such as 5-chloropyridine.
Functionalization: The pyridine ring is functionalized through halogen-metal exchange reactions, often using lithium or magnesium reagents.
Amino Acid Formation: The functionalized pyridine is then coupled with an appropriate amino acid precursor under controlled conditions to form the desired chiral amino acid.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
科学研究应用
®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the role of amino acid derivatives in biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- ®-2-AMINO-3-(5-BROMOPYRIDIN-3-YL)PROPANOICACID2HCL
- ®-2-AMINO-3-(5-FLUOROPYRIDIN-3-YL)PROPANOICACID2HCL
- ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL
Uniqueness
®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and other research fields .
属性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1 |
InChI 键 |
HDGGQBDUJVVCBA-SSDOTTSWSA-N |
手性 SMILES |
C1=C(C=NC=C1Cl)C[C@H](C(=O)O)N |
规范 SMILES |
C1=C(C=NC=C1Cl)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


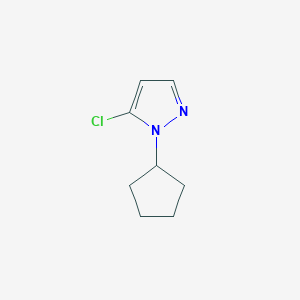
![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)
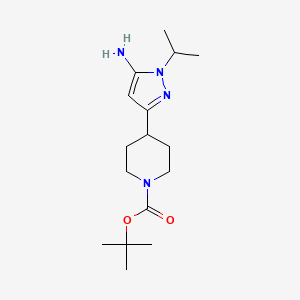
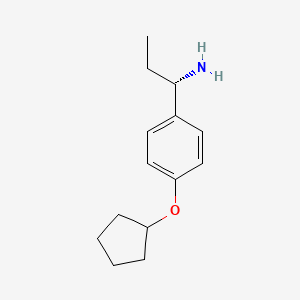
![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
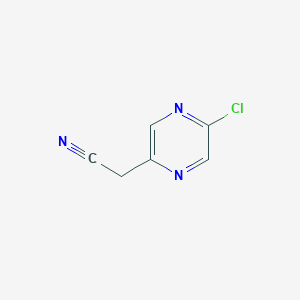

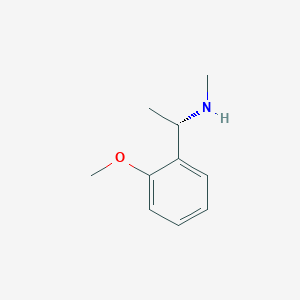
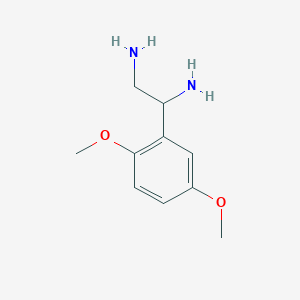
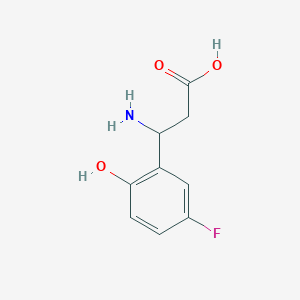
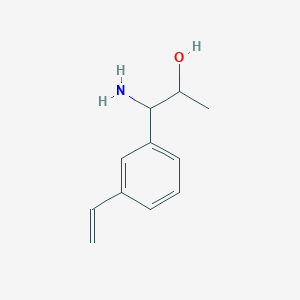
![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)
